molecular formula C19H23NO B021452 Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- CAS No. 19725-24-7

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-

Cat. No. B021452
CAS RN: 19725-24-7
M. Wt: 281.4 g/mol
InChI Key: HGPMWSZMWSQMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-, also known as SKF 82958, is a selective dopamine D1 receptor agonist. It is widely used in scientific research for its ability to selectively activate the dopamine D1 receptor.

Mechanism Of Action

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- selectively activates the dopamine D1 receptor by binding to the receptor and inducing a conformational change. This conformational change activates intracellular signaling pathways, leading to the release of neurotransmitters such as glutamate and GABA. The activation of the dopamine D1 receptor has been shown to play a role in various physiological and behavioral processes, including learning and memory, reward, and drug addiction.

Biochemical And Physiological Effects

The activation of the dopamine D1 receptor by Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, which play a role in learning and memory. It has also been shown to increase the release of dopamine, which plays a role in reward and drug addiction.

Advantages And Limitations For Lab Experiments

One advantage of using Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in lab experiments is its ability to selectively activate the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor activation on various physiological and behavioral processes. One limitation of using Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in lab experiments is its potential to interact with other receptors or signaling pathways, leading to unintended effects.

Future Directions

There are several future directions for the use of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in scientific research. One direction is to study the effects of dopamine D1 receptor activation on specific brain regions and circuits. Another direction is to study the effects of dopamine D1 receptor activation on different neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of more selective dopamine D1 receptor agonists could lead to new insights into the role of the dopamine D1 receptor in various physiological and behavioral processes.

Synthesis Methods

The synthesis of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- involves several steps. The first step involves the reaction of 1-(2-phenylethyl)piperidine with 3,4-dihydroxybenzaldehyde in the presence of acetic acid to form the Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 3,4-dihydroxybenzyl alcohol in the presence of acetic acid to form Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-.

Scientific Research Applications

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is widely used in scientific research for its ability to selectively activate the dopamine D1 receptor. It has been used to study the role of the dopamine D1 receptor in various physiological and behavioral processes, including learning and memory, reward, and drug addiction. It has also been used to study the effects of dopamine D1 receptor activation on the release of neurotransmitters such as glutamate and GABA.

properties

CAS RN

19725-24-7

Product Name

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

3-[1-(2-phenylethyl)piperidin-3-yl]phenol

InChI

InChI=1S/C19H23NO/c21-19-10-4-8-17(14-19)18-9-5-12-20(15-18)13-11-16-6-2-1-3-7-16/h1-4,6-8,10,14,18,21H,5,9,11-13,15H2

InChI Key

HGPMWSZMWSQMKY-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O

synonyms

3-(3-hydroxyphenyl)-N-(2-phenethyl)piperidine
3-phenethyl-PP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.